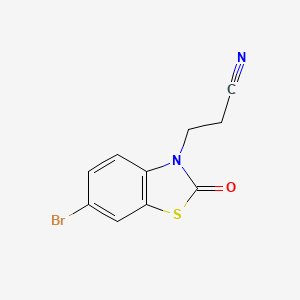![molecular formula C18H27N5O3S B2950237 3-tert-butyl-6-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)pyridazine CAS No. 2320209-87-6](/img/structure/B2950237.png)
3-tert-butyl-6-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-tert-butyl-6-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)pyridazine is a complex organic compound featuring a pyridazine ring substituted with a tert-butyl group and a methoxy group linked to a piperidine ring The piperidine ring is further substituted with a sulfonyl group attached to a methyl-imidazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-6-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)pyridazine involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or dicarboxylic acids under acidic or basic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Methoxy Group: The methoxy group can be introduced through nucleophilic substitution reactions using methanol and a suitable leaving group.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amines and aldehydes or ketones.
Sulfonylation of the Piperidine Ring: The sulfonyl group can be introduced using sulfonyl chlorides in the presence of a base such as triethylamine.
Attachment of the Methyl-Imidazole Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring and the imidazole moiety.
Reduction: Reduction reactions can occur at the pyridazine ring and the sulfonyl group.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the methoxy and tert-butyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include alkyl halides, sulfonyl chlorides, and various nucleophiles and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring can lead to the formation of lactams, while reduction of the pyridazine ring can lead to the formation of dihydropyridazines.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological processes involving pyridazine and imidazole moieties.
Medicine: It has potential as a therapeutic agent due to its unique structure and potential biological activity.
Industry: It can be used in the development of new materials and catalysts.
作用機序
The mechanism of action of 3-tert-butyl-6-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)pyridazine involves its interaction with specific molecular targets and pathways. The imidazole moiety can interact with various enzymes and receptors, while the pyridazine ring can participate in hydrogen bonding and π-π interactions. The sulfonyl group can enhance the compound’s solubility and stability, while the piperidine ring can modulate its pharmacokinetic properties.
類似化合物との比較
Similar Compounds
Imidazole Derivatives: Compounds such as metronidazole and clotrimazole share the imidazole moiety and have similar biological activities.
Pyridazine Derivatives: Compounds such as pyridazine-3-carboxylic acid and pyridazine-4-carboxamide share the pyridazine ring and have similar chemical properties.
Sulfonyl Piperidine Derivatives: Compounds such as sulfonyl piperidine and sulfonyl piperazine share the sulfonyl piperidine moiety and have similar pharmacological activities.
Uniqueness
The uniqueness of 3-tert-butyl-6-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)pyridazine lies in its combination of multiple functional groups, which confer a unique set of chemical and biological properties. This makes it a valuable compound for research and development in various fields.
特性
IUPAC Name |
3-tert-butyl-6-[[1-(1-methylimidazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O3S/c1-18(2,3)15-5-6-16(21-20-15)26-12-14-7-9-23(10-8-14)27(24,25)17-11-22(4)13-19-17/h5-6,11,13-14H,7-10,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACTDKPWUGGHVPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)OCC2CCN(CC2)S(=O)(=O)C3=CN(C=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(4-chlorophenoxy)-3-nitrophenyl]methyl N-(3-chlorophenyl)carbamate](/img/structure/B2950156.png)





![N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-2-(3-methyl-2,5-dioxoimidazolidin-1-yl)acetamide](/img/structure/B2950167.png)
![5-benzyl-3-(4-ethoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2950168.png)



![2-Cyclopentyl-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)ethan-1-one](/img/structure/B2950176.png)
![3-(4-fluorophenyl)-1,7-bis(3-hydroxypropyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2950177.png)
